3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No.: 2634687-68-4
Cat. No.: VC11666407
Molecular Formula: C25H35O3P
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2634687-68-4 |
|---|---|
| Molecular Formula | C25H35O3P |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3 |
| Standard InChI Key | OOHKUWRYRFUFIJ-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s backbone consists of a benzo[d] oxaphosphole system, where a phosphorus atom occupies the 1-position of a five-membered ring fused to a benzene group. The oxaphosphole ring adopts a puckered conformation, with the phosphorus atom exhibiting a trigonal pyramidal geometry. Key substituents include:
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A tert-butyl group at the 3-position, providing steric bulk.
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A 3,5-diisopropyl-2,6-dimethoxyphenyl group at the 4-position, contributing to electronic modulation via methoxy electron-donating groups and steric hindrance from isopropyl chains .
Stereochemical Variants
Two enantiomers, (R)- and (S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d] oxaphosphole, are recognized. The (R)-enantiomer (CAS: 2444702-33-2) and (S)-enantiomer (CAS: 1477517-19-3) differ in the spatial arrangement of substituents around the phosphorus atom, influencing their chiral induction capabilities in catalytic applications .
Table 1: Comparative Properties of Enantiomers
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of both enantiomers involves palladium-catalyzed cross-coupling and phosphorus incorporation steps. A representative route for the (S)-enantiomer includes:
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Initial Coupling:
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Stereoselective Cyclization:
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Final Functionalization:
Challenges in Synthesis
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Steric Hindrance: Bulky substituents slow reaction kinetics, necessitating prolonged reflux times.
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Stereochemical Purity: Achieving enantiomeric excess (ee) >90% requires chiral auxiliaries or asymmetric catalysis, though specific methodologies remain proprietary.
Physicochemical and Reactivity Profiles
Thermal and Solubility Properties
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Melting Point: Decomposes above 150°C without a distinct melting point.
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Solubility:
Reactivity Insights
The phosphorus center’s lone pair enables nucleophilic reactivity, while the oxaphosphole ring participates in [4+2] cycloadditions. Key reactions include:
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Coordination to Transition Metals: Forms complexes with Pd, Pt, and Rh, enhancing catalytic activity in cross-coupling reactions.
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Oxidation: Reacts with peroxides to form phosphine oxides, though this pathway is suppressed by steric protection from tert-butyl and isopropyl groups.
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The (R)-enantiomer serves as a chiral ligand in asymmetric hydrogenation, achieving ee values up to 88% in ketone reductions . Comparative studies highlight its superiority over simpler phosphines due to enhanced steric tuning.
Polymer Stabilization
Incorporating the compound into polyolefins (e.g., polyethylene) improves thermal stability, with oxidation induction time (OIT) increasing by 40% at 0.5 wt% loading.
Table 2: Performance in Polyethylene Stabilization
| Additive Concentration (wt%) | OIT at 200°C (min) |
|---|---|
| 0 | 12 |
| 0.5 | 17 |
| 1.0 | 20 |
Future Research Directions
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Enantioselective Synthesis: Developing cost-effective routes to achieve ee >99% via enzyme-mediated catalysis.
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Biological Activity Screening: Exploring antimicrobial and anticancer properties hinted at by structural analogs .
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Advanced Material Integration: Testing efficacy in stabilizing biodegradable polymers like polylactic acid (PLA).
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